What is the CAS number for 2,5-Dimethyltridecane?
What is the CAS number for 2,5-Dimethyltridecane?
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 2,5-Dimethyltridecane, a branched-chain alkane. While specific biological and signaling pathway data for this compound are not extensively documented in publicly available literature, this guide consolidates its known chemical and physical properties. It also presents detailed, plausible experimental protocols for its synthesis and analysis based on established organic chemistry principles and analytical techniques for similar branched alkanes. The potential biological significance of 2,5-Dimethyltridecane is discussed in the context of the known roles of branched alkanes as semiochemicals in insect communication.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of 2,5-Dimethyltridecane are summarized below.
| Property | Value | Source |
| CAS Number | 56292-66-1 | |
| Molecular Formula | C₁₅H₃₂ | |
| Molecular Weight | 212.41 g/mol | |
| IUPAC Name | 2,5-Dimethyltridecane | |
| Synonyms | Tridecane, 2,5-dimethyl- | |
| Appearance | Not specified (likely a colorless liquid) | |
| Boiling Point | Not experimentally determined | |
| Melting Point | Not experimentally determined | |
| Density | Not experimentally determined | |
| Solubility | Insoluble in water; soluble in organic solvents |
Experimental Protocols
Synthesis of 2,5-Dimethyltridecane via Grignard Reaction
This protocol outlines a two-step synthesis starting from 1-bromo-3-methylundecane and 2-bromopropane. The Grignard reagent prepared from 1-bromo-3-methylundecane will react with acetone to form a tertiary alcohol, which is then reduced to the target alkane.
Step 1: Synthesis of 2,5-Dimethyltridecan-2-ol
-
Apparatus Setup: A 250 mL three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus is thoroughly flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.
-
Grignard Reagent Formation: Place magnesium turnings (1.5 g, 62 mmol) in the flask. A solution of 1-bromo-3-methylundecane (12.5 g, 50 mmol) in 50 mL of anhydrous diethyl ether is added to the dropping funnel.
-
A small portion of the bromide solution is added to the magnesium turnings. The reaction is initiated, if necessary, by gentle warming or the addition of a small crystal of iodine.
-
Once the reaction has started, the remaining bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Acetone: The reaction mixture is cooled to 0 °C in an ice bath. A solution of acetone (2.9 g, 50 mmol) in 20 mL of anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.
-
Work-up: The reaction is quenched by the slow, dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
The combined organic extracts are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2,5-dimethyltridecan-2-ol.
Step 2: Reduction of 2,5-Dimethyltridecan-2-ol to 2,5-Dimethyltridecane
-
Reaction Setup: The crude 2,5-dimethyltridecan-2-ol is dissolved in 100 mL of glacial acetic acid in a 250 mL round-bottom flask equipped with a reflux condenser.
-
Red phosphorus (2 g) and iodine (0.5 g) are added to the solution.
-
The mixture is heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is poured into 200 mL of ice-water and extracted with diethyl ether (3 x 75 mL).
-
The combined organic extracts are washed successively with water, 5% aqueous sodium thiosulfate solution (to remove unreacted iodine), and saturated aqueous sodium bicarbonate solution.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The resulting crude 2,5-dimethyltridecane is purified by fractional distillation under reduced pressure to yield the pure product.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the purified 2,5-dimethyltridecane is prepared in a volatile organic solvent such as hexane (approximately 1 mg/mL).
-
GC Conditions:
-
Column: A nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating branched alkanes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C, and hold for 10 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: The retention time of the peak corresponding to 2,5-dimethyltridecane is recorded. The mass spectrum is analyzed for the molecular ion peak (M⁺) and characteristic fragmentation patterns of branched alkanes. The fragmentation of branched alkanes is characterized by preferential cleavage at the branching points, leading to the formation of stable carbocations. For 2,5-dimethyltridecane, characteristic fragments would be expected from cleavage at the C2-C3, C4-C5, and C5-C6 bonds.
Spectroscopic Data
-
Mass Spectrometry (MS): The electron ionization mass spectrum of 2,5-dimethyltridecane is available in the NIST WebBook. The fragmentation pattern is a key identifier for branched alkanes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would show complex overlapping signals in the aliphatic region (typically 0.8-1.6 ppm). The methyl groups would appear as doublets and triplets, and the methylene and methine protons would be multiplets.
-
¹³C NMR: The carbon NMR spectrum provides more distinct signals for each carbon atom. A reference ¹³C NMR spectrum is available on PubChem. The chemical shifts of the methyl carbons and the carbons at the branch points are characteristic.
-
Biological Role and Signaling Pathways
Specific signaling pathways involving 2,5-dimethyltridecane have not been elucidated. However, branched alkanes are known to play significant roles in chemical communication among insects, acting as semiochemicals (pheromones and kairomones).
Cuticular hydrocarbons (CHCs), including branched alkanes, form a waxy layer on the insect cuticle that primarily serves to prevent desiccation. These compounds also function as species- and sex-specific recognition cues, trail pheromones, and kairomones that can be detected by predators or parasitoids. The specific blend of CHCs, including the position and number of methyl branches, creates a unique chemical signature.
The biosynthesis of branched-chain hydrocarbons in insects involves the elongation of fatty acids followed by reductive decarbonylation. The perception of these chemical cues by other insects occurs through olfactory receptor neurons located in the antennae, which then triggers a behavioral response.
Visualizations
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis and purification of 2,5-Dimethyltridecane.
General Role in Insect Chemical Communication
Caption: General signaling pathway of branched alkanes in insect chemical communication.
